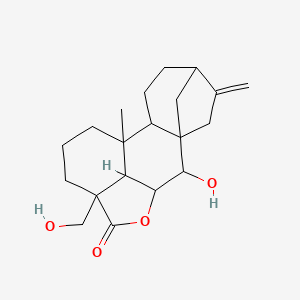
7,18-Dihydroxykaurenolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7, 18-Dihydroxykaurenolide belongs to the class of organic compounds known as diterpene lactones. These are diterpenoids containing a lactone moiety. 7, 18-Dihydroxykaurenolide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 7, 18-dihydroxykaurenolide is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, 7, 18-dihydroxykaurenolide can be found in cereals and cereal products. This makes 7, 18-dihydroxykaurenolide a potential biomarker for the consumption of this food product.
Scientific Research Applications
1. Biosynthesis Studies
7,18-Dihydroxykaurenolide has been a subject of interest in studies related to the biosynthesis of gibberellins, a group of diterpenoid acids that regulate growth and influence various developmental processes in plants. In early research, it was shown that 7-hydroxykaurenolide could be transformed into 7,18-dihydroxykaurenolide by Gibberella fujikuroi (Cross, Galt, & Norton, 1968). Another study found that ent-kaur-6,16-diene afforded 7-hydroxykaurenolide and ent-18-hydroxykaur-6,16-diene afforded 7,18-dihydroxykaurenolide on incubation with Gibberella fujikuroi (Fraga et al., 1982).
2. Diterpene Research
The compound has also been explored in the context of diterpene research. For instance, the microbiological hydroxylation of 7α- and 7β-hydroxykaurenolide led to the formation of various dihydroxykaurenolides, including 7,18-dihydroxykaurenolide (Hanson, Savona, & Siverns, 1974). In addition, studies on kaurenolide biosynthesis in cell-free systems from Cucurbita maxima seeds identified 7,18-dihydroxykaurenolide as a significant product (Hedden & Graebe, 1981).
3. Plant Growth Studies
Investigations into the effect of plant growth retardants on the biosynthesis of diterpenes by Gibberella fujikuroi revealed that certain conditions almost completely suppressed the biosynthesis of gibberellic acid and diterpenes like 7,18-dihydroxykaurenolide (Cross & Myers, 1969).
4. Enzymatic Studies
The compound has also been involved in studies exploring the enzymatic processes in fungi. For example, a study on microbial transformation of ent-kaurenoic acid and its derivatives by the SG138 mutant of Gibberella fujikuroi noted the production of various hydroxylated kaurenolides, including 7,18-dihydroxykaurenolide (Barrero et al., 2001).
properties
CAS RN |
7758-47-6 |
|---|---|
Product Name |
7,18-Dihydroxykaurenolide |
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
9-hydroxy-13-(hydroxymethyl)-1-methyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one |
InChI |
InChI=1S/C20H28O4/c1-11-8-20-9-12(11)4-5-13(20)18(2)6-3-7-19(10-21)15(18)14(16(20)22)24-17(19)23/h12-16,21-22H,1,3-10H2,2H3 |
InChI Key |
RDUNXXWNAKBVER-UHFFFAOYSA-N |
SMILES |
CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)CO |
Canonical SMILES |
CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)CO |
melting_point |
215-217°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



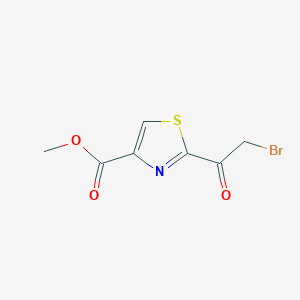
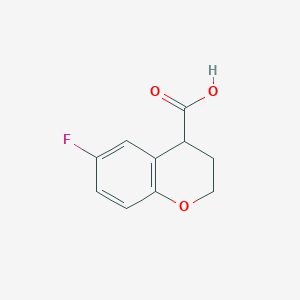
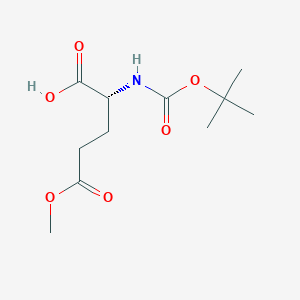
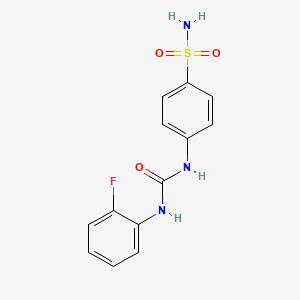
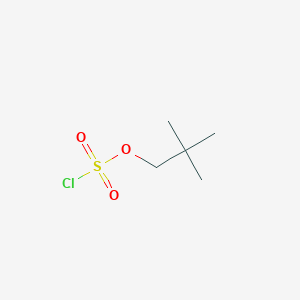
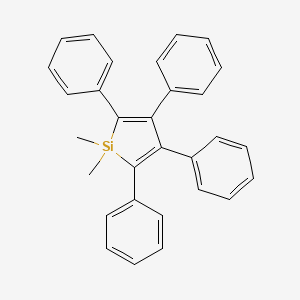
![[2-(17-hydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B1660424.png)
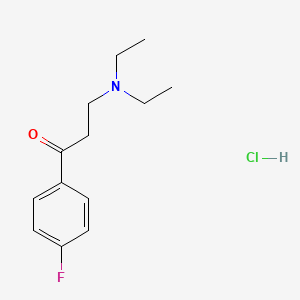
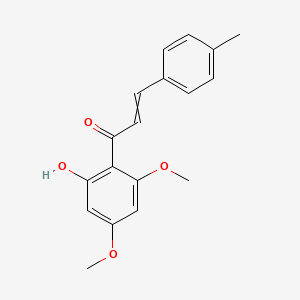
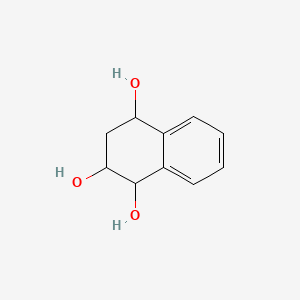
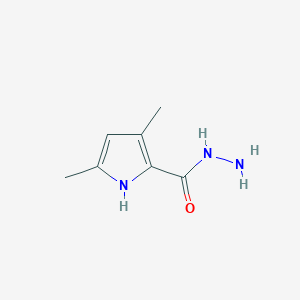
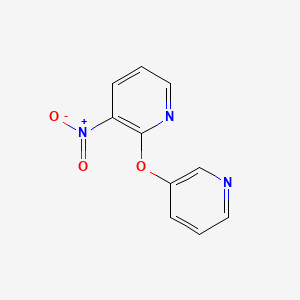

![spiro[1,3-dihydrobenzimidazole-2,3'-1H-indole]-2'-one](/img/structure/B1660437.png)